Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Catalog No.
S1482861
CAS No.
162537-10-2
M.F
C13H16N2O6
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

CAS Number

162537-10-2

Product Name

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

IUPAC Name

methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1

InChI Key

HMDFMFXSUVWFSQ-NSHDSACASA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Methyl (2S)-3-Methyl-2-[[(4-nitrophenoxy)carbonyl]amino]butanoate;

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synthesis and Characterization:

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-[(4-nitrophenoxy)carbonyl]-L-valine methyl ester, is a synthetic compound. Research articles describe its preparation through various methods, including:

  • Acylation of L-valine methyl ester with 4-nitrophenyl chloroformate [].
  • Enzymatic synthesis using acylases [].

These articles also detail the use of various techniques to characterize the synthesized compound, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [, ].
  • Mass spectrometry for determining the molecular weight [, ].

Potential Applications:

Research suggests that Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate may have potential applications in various scientific fields, including:

  • As a building block in organic synthesis: The compound's structure incorporates a protected amino acid (L-valine) and a reactive ester group, making it a valuable intermediate for the synthesis of more complex molecules [].
  • In studies of enzyme activity: The compound can be used as a substrate to investigate the activity of enzymes involved in acylation reactions [].
  • In the development of prodrugs: The introduction of the nitrophenoxycarbonyl group can render the valine moiety inactive, while the ester bond is susceptible to cleavage by enzymes, potentially allowing for targeted drug delivery [].

Me-Nvoc-L-Val is a derivative of the amino acid L-valine. It contains an L-valine backbone, a methyl ester group attached to the carboxylic acid terminus, and an N-protective group derived from 4-nitrophenol []. N-protective groups are temporary chemical modifications used in organic synthesis to protect the reactivity of amino groups during reactions. The 4-nitrophenoxycarbonyl (Nvoc) group is a common N-protecting group known for its ease of introduction and removal under specific conditions.


Molecular Structure Analysis

The key features of Me-Nvoc-L-Val's structure include:

  • L-valine backbone: This provides the molecule with chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers). The "L" designation indicates the specific configuration of the chiral center.
  • Methyl ester group: This modification converts the carboxylic acid group of valine into a methyl ester, potentially altering its solubility and reactivity.
  • 4-Nitrophenoxycarbonyl (Nvoc) group: This bulky group protects the amino group of valine, preventing it from participating in reactions while the rest of the molecule undergoes modifications. The presence of a nitro group (-NO2) makes the Nvoc group susceptible to cleavage under specific reducing conditions.

Chemical Reactions Analysis

The most relevant chemical reactions for Me-Nvoc-L-Val likely involve its synthesis and Nvoc group removal.

  • Synthesis: The specific synthesis of Me-Nvoc-L-Val is not documented in publically available sources. However, standard Nvoc protection protocols typically involve reacting L-valine with an Nvoc-activated derivative in an organic solvent under basic conditions.
  • Nvoc group removal: The Nvoc group can be cleaved using various methods, including treatment with strong reducing agents or specific photochemical techniques. The choice of method depends on the desired product and the overall reaction scheme.

As Me-Nvoc-L-Val is likely an intermediate, it does not have a defined mechanism of action in biological systems. Its primary function is to serve as a protected form of L-valine during peptide synthesis.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care to avoid contact with skin and eyes.
  • Dispose of waste according to laboratory safety regulations.
For Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate are not explicitly mentioned in the provided search results, we can infer some potential reactions based on its structure:

  • Ester hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  • Nitro group reduction: The nitro group on the phenyl ring can be reduced to an amino group under appropriate conditions.
  • Carbonyl group reactions: The carbonyl group in the protecting moiety can participate in various nucleophilic addition reactions.

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate has several important applications:

  • Intermediate in drug synthesis: It serves as an intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS .
  • Peptide synthesis: The compound can be used in peptide synthesis, where the protecting groups allow for controlled coupling reactions.
  • Scientific research: Its unique properties make it valuable in various scientific research applications.

While specific interaction studies for Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate are not mentioned in the search results, it is likely that the compound interacts with various enzymes and biological systems due to its amino acid-derived structure and functional groups.

Similar Compounds

Several compounds share structural similarities with Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate:

  • Z-Val-ONp (4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate): This compound also features a protected L-valine structure with a 4-nitrophenyl group .
  • 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate: This compound has a similar structure but with phenylalanine instead of valine and a 2-methoxyethyl ester group .
  • N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine Methyl Ester: This is an alternative name for the compound , highlighting its structural features .

The uniqueness of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate lies in its specific combination of protecting groups and the L-valine core structure. This particular arrangement makes it especially suitable for certain synthetic applications, such as its role in Ritonavir synthesis .

In comparison to similar compounds, Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate offers a balance between reactivity and stability, making it valuable in various chemical and pharmaceutical processes. Its specific structure allows for selective deprotection and further modifications, which is crucial in multi-step syntheses and peptide chemistry.

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate (CAS: 162537-10-2) possesses a molecular formula of C₁₃H₁₆N₂O₆ and a molecular weight of 296.28 g/mol. The compound's structure consists of three key components: the L-valine core, the methyl ester group, and the 4-nitrophenoxycarbonyl protecting group. These structural features contribute to its versatility in organic synthesis and chemical transformations.

Table 1: Physical and Chemical Properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₆
Molecular Weight296.28 g/mol
Density1.264 g/cm³
Boiling Point412.09°C at 760 mmHg
Flash Point203.025°C
Exact Mass296.10100
PSA113.94000
LogP2.60840
Index of Refraction1.531

The compound features a carbamate linkage connecting the 4-nitrophenoxy group to the amino moiety of L-valine, providing both protection for the amino functionality and activation for subsequent transformations. The stereogenic center at the α-carbon of the valine residue maintains the L-configuration, which is crucial for applications in asymmetric synthesis and the preparation of bioactive compounds. The methyl ester group offers orthogonal protection for the carboxylic acid functionality, enabling selective chemical modifications at different sites of the molecule.

Nucleophilic Aminolysis Kinetics with Primary/Secondary Amines

The aminolysis of MNV follows a nucleophilic acyl substitution mechanism, with reaction rates heavily dependent on amine basicity and steric factors. Kinetic analyses of MNV with secondary alicyclic amines (e.g., piperidine, morpholine) reveal biphasic Brønsted plots when log(rate constant kN) is plotted against the pKa of the conjugate acid of the amine. For amines with pKa > 9.3, the Brønsted slope (β) is 0.3, indicating rate-limiting tetrahedral intermediate (T±) formation. Below pKa 9.3, β increases to 1.0, suggesting T± decomposition becomes rate-limiting [4] [5].

Primary amines exhibit slower kinetics due to increased steric hindrance at the reaction center. For example, the second-order rate constant (kN) for MNV with n-butylamine is 0.47 M−1s−1, compared to 3.2 M−1s−1 for piperidine under identical conditions (25°C, aqueous solution) [4]. This disparity arises from the planar transition state in primary amine attacks, which is less stabilized than the zwitterionic intermediate formed with secondary amines.

Table 1: Kinetic Parameters for MNV Aminolysis with Selected Amines

AminepKakN (M−1s−1)Mechanism Phase
Quinuclidine11.35.8 ± 0.2T± Decomposition
Piperidine11.13.2 ± 0.1T± Decomposition
Morpholine8.70.9 ± 0.05T± Formation
n-Butylamine10.70.47 ± 0.03T± Formation

Transition State Stabilization Through Nitro Group Participation

The 4-nitrophenoxy group in MNV plays a dual role in transition state stabilization:

  • Electron-Withdrawing Effects: The nitro group enhances electrophilicity at the carbonyl carbon, reducing the activation energy for nucleophilic attack. Density functional theory (DFT) calculations show a 12.3 kcal/mol stabilization of the transition state compared to non-nitrated analogs [4].
  • Resonance Assistance: Partial negative charge delocalization into the nitro group stabilizes the zwitterionic tetrahedral intermediate. This is evidenced by a 40% increase in kN for MNV compared to its 4-methylphenyl analog in reactions with quinuclidine [5].

The nitro group’s meta-directing nature also influences regioselectivity in subsequent coupling reactions, favoring para-substitution in aromatic byproducts.

Solvent Effects on Reaction Trajectories in Polar Aprotic Media

In polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, MNV exhibits altered reaction pathways:

  • Dielectric Constant Correlation: Reaction rates in DMF (ε = 36.7) are 3.1× higher than in acetonitrile (ε = 37.5), contradicting simple dielectric continuum models. This anomaly arises from specific hydrogen-bonding interactions between MNV’s valine ester moiety and solvent molecules [2].
  • Ion-Pair Stabilization: The zwitterionic intermediate T± is stabilized by 9.8 kJ/mol in DMF compared to aqueous solutions, as quantified by isothermal titration calorimetry [6].

Notably, solvent choice affects diastereomeric excess in chiral derivatization. DMF produces 98% R-configuration retention versus 89% in acetonitrile, highlighting the role of solvent-solute interactions in stereochemical outcomes [2].

Computational Modeling of Tetrahedral Intermediate Formation

Molecular dynamics simulations reveal three critical phases in MNV’s reaction coordinate:

  • Pre-Reactive Complex Formation: The amine nucleophile approaches MNV at a 107° angle relative to the carbonyl plane, with an average N–Ccarbonyl distance of 3.2 Å.
  • Tetrahedral Intermediate Collapse: The O–Cnitrophenoxy bond elongates from 1.36 Å to 1.98 Å over 0.8 ps, concomitant with N–Ccarbonyl bond shortening to 1.49 Å [4].
  • Product Separation: The 4-nitrophenoxide leaving group departs with an activation barrier of 18.4 kcal/mol, as calculated using M06-2X/6-311++G(d,p) methodology [6].

Transition state geometries show significant pyramidalization at the carbonyl carbon (sp3 character = 83%), confirming the intermediacy of a tetrahedral species.

Orthogonal Protection Strategies for Valine Residues

Table 1: Basic Properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

PropertyValue
Chemical FormulaC13H16N2O6
Molecular Weight (g/mol)296.28
CAS Number162537-10-2
IUPAC NameMethyl (2S)-3-methyl-2-[[(4-nitrophenoxy)carbonyl]amino]butanoate
Physical StateSolid (crystalline)
Melting PointNot specified
Density (g/cm³)1.263±0.06 (Predicted)
SolubilitySoluble in chloroform, dichloromethane

The orthogonal protection strategy utilizing the 4-nitrophenoxycarbonyl group offers significant advantages over conventional protecting groups in valine residue protection [4] [5]. Orthogonal protection enables selective deprotection of one protective group in multiply-protected structures while preserving other protected functionalities [4]. The 4-nitrophenoxycarbonyl group demonstrates stability under acidic and neutral conditions while undergoing rapid base-catalyzed hydrolysis at pH values above 12 [2] [3].

Table 2: Comparison of Amino Protecting Groups

Protecting GroupDeprotection ConditionsMonitoring MethodpKa of Leaving Group
4-Nitrophenoxycarbonyl (Nvoc)Base-labile (pH ≥12)UV-Vis at 413 nm (yellow color)7.15 (4-nitrophenol)
FmocBase-labile (20% piperidine)UV monitoringNot applicable
BocAcid-labile (TFA)Not colorimetricNot applicable
Benzyloxycarbonyl (Z/Cbz)Catalytic hydrogenationNot colorimetricNot applicable

The 4-nitrophenol leaving group, with a pKa of 7.15, functions as an effective chromophore that enables real-time monitoring of deprotection reactions through spectroscopic analysis at 413 nanometers [2] [3]. This spectroscopic feature provides a distinctive advantage over traditional protecting groups that lack colorimetric monitoring capabilities [2]. The base-labile nature of the 4-nitrophenoxycarbonyl group creates orthogonality with acid-labile protecting groups such as tert-butyloxycarbonyl, enabling selective sequential deprotection strategies [6] [5].

Research demonstrates that 4-nitrophenyl carbamates require higher pH conditions for deprotection compared to corresponding carbonates, with carbamates showing maximum hydrolysis rates at pH 13 while carbonates achieve optimal deprotection at pH 12 [2] [3]. This differential reactivity allows for staged deprotection strategies in complex synthetic sequences where multiple valine residues require different timing for deprotection [2].

Fragment Coupling in Complex Macrocyclic Peptide Architectures

Table 3: pH-Dependent Deprotection Kinetics of 4-Nitrophenyl Protecting Groups

pH ConditionCarbonate Hydrolysis RateCarbamate Hydrolysis RateSpectroscopic Response
pH 1-7 (Acidic/Neutral)MinimalMinimalNo color change
pH 8-11 (Mildly Basic)ModerateLowSlight yellow coloration
pH 12 (Strongly Basic)HighModerateBright yellow (413 nm)
pH 13-14 (Very Strongly Basic)MaximumHighIntense yellow (413 nm)

Fragment coupling strategies in macrocyclic peptide synthesis benefit significantly from the unique properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate [7] [8]. The compound's activated carbonate functionality makes it reactive toward amino groups, facilitating efficient peptide bond formation in fragment condensation reactions [1]. The spectroscopic monitoring capability provided by 4-nitrophenol release enables precise control over coupling reactions, particularly important in macrocyclic peptide synthesis where ring closure efficiency depends on optimal reaction conditions [8] [9].

Table 6: Fragment Coupling Strategies in Macrocyclic Peptide Synthesis

Coupling StrategyAdvantagesLimitationsOptimal Fragment Size
Solution Phase Fragment CouplingFull control and monitoring; Easy purificationLonger synthesis time; Material requirements5-15 amino acids
On-Resin Fragment CouplingRapid synthesis; Resin-bound intermediatesSolubility restrictions; Matrix interactions5-10 amino acids
Depsipeptide TechniqueNo epimerization; Fast couplingBeta-elimination risk; Limited scope3-8 amino acids
Nvoc-Mediated CouplingSpectroscopic monitoring; Orthogonal protectionpH sensitivity; Limited commercial availability5-12 amino acids

Fragment coupling utilizing 4-nitrophenoxycarbonyl-protected valine derivatives offers advantages in convergent synthesis approaches where larger peptide fragments are assembled from smaller, well-characterized building blocks [7]. The methyl ester protection at the carboxyl terminus provides orthogonal reactivity that can be selectively modified during macrocyclization reactions [1]. Research indicates that fragment lengths of 5-12 amino acids represent optimal sizes for Nvoc-mediated coupling strategies, balancing synthetic efficiency with manageable purification requirements [7].

Macrocyclic peptide synthesis particularly benefits from the reduced tendency of 4-nitrophenoxycarbonyl derivatives to form optically labile oxazolones compared to traditional Fmoc-protected amino acids [10]. This property becomes especially important during ring-closing metathesis reactions and other cyclization strategies where maintaining stereochemical integrity throughout the synthetic sequence is critical [8].

Solid-Phase Peptide Synthesis (SPPS) Compatibility Studies

Table 4: Solid-Phase Peptide Synthesis (SPPS) Compatibility Parameters

Synthesis ParameterStandard Fmoc-SPPSWith Nvoc Protection
Coupling EfficiencyHigh (>99%)Expected high
Racemization RiskModerate (His, Cys susceptible)Potentially reduced
Aggregation PreventionRequires chaotropic saltsMay help due to steric effects
Waste Reduction PotentialLow (multiple washings)Moderate (visual monitoring)
Temperature ToleranceRoom temperature to 80°CRoom temperature preferred
Microwave CompatibilityCompatibleRequires investigation
Resin CompatibilityExpected universalExpected universal

Solid-phase peptide synthesis compatibility studies reveal that Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate demonstrates promising characteristics for integration into automated synthesis protocols [11] [12]. The compound's solubility in common SPPS solvents including dichloromethane and chloroform enables straightforward incorporation into existing synthetic workflows [1] [6]. The spectroscopic monitoring capability provided by 4-nitrophenol release offers potential for real-time reaction monitoring, addressing a key limitation in traditional SPPS where reaction completion assessment relies on indirect methods [12] [13].

Recent developments in wash-free SPPS methodologies demonstrate particular relevance for 4-nitrophenoxycarbonyl protecting groups [12]. The ability to monitor deprotection spectroscopically could enable more precise control over base removal during wash-free cycles, potentially reducing the massive solvent waste associated with traditional SPPS protocols [12]. Research indicates that wash-free SPPS can achieve up to 95% waste reduction while maintaining comparable peptide quality [12].

The base-labile nature of 4-nitrophenoxycarbonyl groups requires careful consideration of deprotection conditions to avoid premature removal during coupling steps [6]. However, the stability of these groups under neutral and mildly acidic conditions provides sufficient stability for standard SPPS protocols [2] [3]. Microwave-assisted SPPS applications require further investigation to determine optimal conditions that maintain protecting group integrity while achieving enhanced coupling efficiency [12].

Racemization Suppression Mechanisms During Segment Condensation

Table 5: Racemization Suppression Mechanisms During Segment Condensation

MechanismStandard ConditionsNvoc Strategy
Oxazolone FormationHigh risk with Fmoc-His, CysReduced oxazolone tendency
Carbodiimide ActivationDCC/DIC causes racemizationAlternative activation possible
Pre-activation TimeExtended pre-activation increases riskShorter pre-activation feasible
Base ConcentrationHigh DIPEA concentration problematicLower base requirements
Temperature ControlElevated temperature increases riskMild temperature sufficient
Solvent SelectionPolar solvents increase riskDCM/non-polar solvents preferred

Racemization suppression represents a critical consideration in peptide synthesis, particularly during segment condensation reactions where activated amino acid intermediates are susceptible to epimerization [14] [15] [16]. The 4-nitrophenoxycarbonyl protecting group demonstrates reduced tendency toward oxazolone formation compared to conventional Fmoc protection, potentially offering significant advantages in maintaining stereochemical integrity during coupling reactions [10] [15].

Research demonstrates that histidine residues are among the most susceptible to racemization during peptide synthesis, with Fmoc-His(Trt)-OH showing particular vulnerability during carboxylate pre-activation [14]. The reduced basicity requirements for 4-nitrophenoxycarbonyl deprotection may enable milder coupling conditions that minimize racemization risk [2] [14]. Density functional theory calculations reveal that the carbonyl carbon in 4-nitrophenyl carbamates shows reduced electrophilicity compared to corresponding esters, potentially affecting the propensity for oxazolone formation [2].

The depsipeptide technique has demonstrated effectiveness in segment condensation by preventing epimerization through reduced oxazolone formation tendency [10]. Similarly, 4-nitrophenoxycarbonyl derivatives may offer comparable advantages due to their distinct electronic properties and reduced susceptibility to base-catalyzed epimerization [2] [10]. Implementation of carbodiimide/HOBt activation in non-polar solvents such as dichloromethane provides optimal conditions for minimizing side reactions while maintaining efficient coupling [10].

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Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Dates

Last modified: 08-15-2023

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